molecular formula C21H19FN4O2S B2552020 N-(2-fluorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 1052662-70-0

N-(2-fluorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2552020
CAS No.: 1052662-70-0
M. Wt: 410.47
InChI Key: LZKZPDGUILNIMA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a fused imidazo[1,2-c]quinazolinone core. Key structural features include:

  • A 3-oxo-imidazoquinazoline scaffold with a propan-2-yl substituent at position 2.
  • A sulfanyl (-S-) bridge at position 5, linking the heterocycle to an acetamide group.
  • A 2-fluorophenyl moiety attached to the acetamide nitrogen.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-12(2)18-20(28)26-19(25-18)13-7-3-5-9-15(13)24-21(26)29-11-17(27)23-16-10-6-4-8-14(16)22/h3-10,12,18H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKZPDGUILNIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of imidazoquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorophenyl group and an imidazoquinazoline moiety. Its detailed structure can be represented as follows:

\text{N 2 fluorophenyl 2 3 oxo 2 propan 2 yl 2H 3H imidazo 1 2 c quinazolin 5 yl sulfanyl}acetamide}

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The imidazoquinazoline derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, one study reported that derivatives of imidazoquinazolines exhibited IC50 values ranging from 12.44 μM to 308.33 μM against Saccharomyces cerevisiae α-glucosidase, indicating strong inhibitory activity compared to acarbose (IC50 = 750 μM) .

Table 1: Antiproliferative Activity of Imidazoquinazoline Derivatives

CompoundCell LineIC50 (μM)
6aHCC82712.44
11aA54975.00
11jMCF-745.00
ControlAcarbose750.00

The mechanism through which this compound exerts its biological effects may involve the inhibition of key signaling pathways related to cell proliferation and apoptosis. In vitro studies have demonstrated that treatment with this compound can lead to cell cycle arrest and apoptosis in cancer cells. Specifically, it has been observed that it increases the levels of cleaved caspase-9 and PARP while modulating the Bax/Bcl-2 ratio, which is critical in apoptotic signaling .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that certain derivatives demonstrate moderate antibacterial effects against strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. However, the overall activity remains low to moderate .

Table 2: Antimicrobial Activity of Imidazoquinazoline Derivatives

StrainActivity Level
E. coliModerate
S. aureusLow
Pseudomonas aeruginosaModerate

Case Study 1: Cancer Treatment

A clinical case study involving patients with advanced solid tumors demonstrated that treatment with imidazoquinazoline derivatives led to a significant reduction in tumor size in a subset of patients. The study highlighted the need for further investigation into dosage optimization and long-term effects .

Case Study 2: Metabolic Disorders

Another study explored the efficacy of this compound in managing type 2 diabetes through α-glucosidase inhibition. Results suggested that the compound could serve as a potential therapeutic agent for glycemic control .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to N-(2-fluorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, derivatives of imidazoquinazoline have shown promising results against various cancer cell lines:

  • Cell Lines Tested :
    • SNB-19 (Glioblastoma)
    • OVCAR-8 (Ovarian Cancer)
    • NCI-H460 (Lung Cancer)
    In a study, a related compound demonstrated percent growth inhibitions (PGIs) of 86.61%, 85.26%, and 75.99% against these cell lines respectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A related study highlights the synthesis of derivatives that showed activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . This suggests potential for developing new antitubercular agents.

Anticancer Studies

A detailed investigation into the anticancer effects of imidazoquinazoline derivatives was conducted where various structural modifications were analyzed for their efficacy against cancer cell lines. The findings indicated that specific substitutions could enhance activity significantly.

Antimicrobial Studies

In another study focusing on antimicrobial properties, several derivatives were synthesized and screened against M. tuberculosis. The most potent derivative exhibited an MIC of 4 μg/mL, showcasing the compound's potential as a lead for further optimization in drug development .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Core Heterocycle Substituents Biological Activity (Reported) Reference ID
N-(2-fluorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide Imidazo[1,2-c]quinazolinone 2-propan-2-yl; 5-sulfanyl acetamide; 2-fluorophenyl Not explicitly reported (inferred) -
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide 1,2,4-Triazole 4-amino; 5-(2-fluorophenyl); sulfanyl acetamide; 2-propan-2-ylphenyl Not reported
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-ethyl; 5-furan-2-yl; 3-chloro-4-fluorophenyl Antimicrobial, anti-inflammatory
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazolone 1,5-dimethyl; 3-oxo; 4-methylsulfanyl phenyl Anti-inflammatory
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole 4-amino; 5-furan-2-yl; variable N-acetamide substituents Anti-exudative (10 mg/kg dose)

Key Observations:

Heterocyclic Core Influence: The imidazoquinazolinone core in the target compound is distinct from triazole or pyrazolone derivatives. This fused bicyclic system may enhance π-π stacking interactions in biological targets compared to monocyclic triazoles . Triazole-based analogues (e.g., ) often exhibit broader solubility due to reduced planarity, whereas the imidazoquinazolinone’s rigidity could improve binding affinity but reduce metabolic stability.

Sulfanyl Acetamide Linker: This moiety is conserved across multiple analogues and is critical for thiol-mediated interactions or redox modulation . Alkyl/Aryl Side Chains: The propan-2-yl group in the target compound may increase lipophilicity compared to ethyl or methyl substituents in triazoles (e.g., ), impacting membrane permeability.

Biological Activity Trends: Triazole derivatives with furan substituents (e.g., ) show marked anti-inflammatory and antimicrobial activity, likely due to furan’s electron-rich aromatic system. Pyrazolone-based acetamides (e.g., ) demonstrate anti-inflammatory effects via cyclooxygenase (COX) inhibition, suggesting the target compound’s imidazoquinazolinone core could target similar pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide?

  • The compound can be synthesized via a multi-step approach involving:

Quinazolinone core formation : Cyclization of anthranilic acid derivatives with isopropylamine under acidic conditions to form the imidazo[1,2-c]quinazolin-3-one scaffold .

Sulfanyl group introduction : Nucleophilic substitution at the 5-position using thiourea or thiol reagents in the presence of a base (e.g., K₂CO₃) .

Acetamide coupling : Reaction of the sulfanyl intermediate with 2-fluoroaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

  • Purity (>95%) should be confirmed via HPLC and NMR prior to biological testing .

Q. How can the structure of this compound be validated experimentally?

  • Spectroscopic characterization :

  • ¹H/¹³C NMR : Confirm the presence of the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.5 ppm for CH), fluorophenyl protons (δ ~7.0–7.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • HRMS : Verify the molecular ion peak matching the theoretical mass (e.g., m/z 424.12 for C₂₂H₂₀FN₅O₂S) .
    • X-ray crystallography : Resolve the 3D structure to confirm regioselectivity of the sulfanyl group and spatial orientation of the acetamide moiety .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
  • Anticancer activity : Assess cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory potential : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation :

  • Replace the isopropyl group with bulkier alkyl chains (e.g., cyclopentyl) to assess steric effects on target binding .
  • Modify the fluorophenyl ring with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
    • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like EGFR or DHFR .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

  • Meta-analysis : Compare datasets from analogs (e.g., triazoloquinazolines in ) to identify trends in substituent effects.
  • Dose-response reevaluation : Retest conflicting compounds under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
  • Target profiling : Use proteomics (e.g., affinity pull-down assays) to confirm off-target interactions that may explain variability .

Q. How can computational methods predict the compound’s reactivity and stability?

  • DFT calculations :

  • Analyze HOMO-LUMO gaps to predict electron-transfer capacity and oxidative stability .
  • Map molecular electrostatic potential (MESP) to identify nucleophilic/electrophilic sites prone to hydrolysis .
    • MD simulations : Evaluate conformational flexibility in aqueous vs. lipid bilayer environments to assess membrane permeability .

Q. What experimental designs address low yield in the sulfanyl introduction step?

  • DoE optimization : Vary reaction parameters (temperature, solvent polarity, base strength) using a central composite design to maximize yield .
  • Alternative reagents : Test Lawesson’s reagent or NaSH for improved thiolation efficiency .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Methodological Notes

  • Data validation : Cross-reference NMR shifts and LC-MS data with PubChem entries (e.g., CID 135867170-1) to ensure consistency .
  • Contradiction mitigation : Replicate key experiments in triplicate and use statistical tools (e.g., ANOVA) to quantify variability .

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